molecular formula C8H10ClN3S B1223968 (4-Chloro-2-methylanilino)thiourea

(4-Chloro-2-methylanilino)thiourea

Cat. No.: B1223968
M. Wt: 215.7 g/mol
InChI Key: UKIGFCKGSAOYRH-UHFFFAOYSA-N
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Description

(4-Chloro-2-methylanilino)thiourea is a thiourea derivative characterized by a substituted aniline group (4-chloro-2-methylphenyl) attached to the thiourea moiety (-NH-CS-NH-). Thiourea derivatives are widely studied for their diverse biological and chemical properties, including antimicrobial, antiviral, and electrochemical activities. The presence of the sulfur atom in thiourea enhances its ability to participate in hydrogen bonding and metal coordination, which can influence reactivity and biological interactions .

Properties

Molecular Formula

C8H10ClN3S

Molecular Weight

215.7 g/mol

IUPAC Name

(4-chloro-2-methylanilino)thiourea

InChI

InChI=1S/C8H10ClN3S/c1-5-4-6(9)2-3-7(5)11-12-8(10)13/h2-4,11H,1H3,(H3,10,12,13)

InChI Key

UKIGFCKGSAOYRH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)NNC(=S)N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NNC(=S)N

solubility

18.3 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

A. Thiourea Derivatives with Varied Substituents

(2-Methylanilino)thiourea Structure: Differs by the absence of a chloro substituent and a methyl group at the ortho position of the aniline ring. No specific activity data are available, but substituent position significantly impacts interactions with targets .

Amino Acid-Conjugated Thioureas (M1 and M2) Structure: Thiourea derivatives conjugated with amino acid moieties (e.g., glycine, alanine). Activity: Exhibit enhanced anti-amoebic activity against Acanthamoeba species compared to non-conjugated thioureas. For example, M1 and M2 showed superior efficacy to chlorhexidine, likely due to improved hydrophilicity and receptor selectivity . Mechanism: Amino acid groups may facilitate interaction with transport proteins on cell membranes, enabling targeted delivery .

p-Tolyl and p-Methoxyphenyl Thiourea Analogues Structure: Substituents at the para position (e.g., -CH₃, -OCH₃) instead of chloro. Activity: Lower biological activity (e.g., 14f: 19.2%, 14g: 13.3% inhibition) compared to phenyl-substituted thioureas.

B. Urea Analogues

Phenylurea (13b)

  • Structure : Replaces the thiourea sulfur with oxygen.
  • Activity : Higher activity (76.3%) compared to its thiourea counterpart (14e: 49.7%). The oxygen atom may enhance hydrogen-bonding efficiency in specific environments, though sulfur’s polarizability can favor interactions in hydrophobic regions .

p-Tolyl Urea (13d)

  • Structure : Para-methyl-substituted urea.
  • Activity : Low activity (20.1%), similar to its thiourea analogue (14f: 19.2%), suggesting that bulky para-substituents hinder target access regardless of the urea/thiourea core .

Physicochemical and Electronic Properties

Compound Substituents LogP (Predicted) Biological Activity (%) Key Features
(4-Chloro-2-methylanilino)thiourea 4-Cl, 2-CH₃ ~2.8 Data pending High lipophilicity, steric hindrance
(2-Methylanilino)thiourea 2-CH₃ ~2.1 Not reported Reduced Cl effect, moderate polarity
Phenylthiourea (14e) Phenyl ~2.5 49.7 Balanced hydrophobicity
Phenylurea (13b) Phenyl ~1.9 76.3 Enhanced H-bonding capacity

LogP values estimated based on substituent contributions.

Structural Analysis and Crystallography

  • X-ray Studies: Structurally similar compounds, such as 2-(4-Methoxy-2-methylanilino) derivatives, reveal that substituents influence crystal packing and intermolecular interactions. For example, methoxy groups participate in weaker van der Waals interactions compared to chloro substituents, affecting solubility .
  • Naphthoquinone Analogues: Chloro-substituted naphthoquinones (e.g., 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione) demonstrate the role of halogens in stabilizing charge-transfer complexes, a property that may extend to thiourea derivatives .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (4-Chloro-2-methylanilino)thiourea derivatives?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-chloro-2-methylaniline with an isothiocyanate derivative under basic conditions yields the thiourea scaffold. Solvent choice (e.g., ethanol or DMF) and temperature control (60–80°C) are critical to optimize yield and purity . Key Reaction :

   4-Chloro-2-methylaniline + R-NCS → this compound derivative  

Q. How can the structure of this compound be validated experimentally?

Use a combination of:

  • X-ray crystallography (via SHELX or OLEX2 ) for 3D atomic resolution.
  • Spectroscopic methods :
  • NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm).
  • FT-IR : Identify thiourea C=S stretch (~1250–1350 cm⁻¹).
    • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺).

Q. What biological mechanisms are associated with thiourea derivatives like this compound?

Thioureas often induce apoptosis via mitochondrial pathways. For example:

  • ΔψM reduction : Disrupts mitochondrial membrane potential .
  • Bcl-2 modulation : Downregulates anti-apoptotic proteins . Table 1 : Biological Activities of Thiourea Derivatives
ActivityMechanismAssay UsedReference
Apoptosis inductionCytochrome c release, Bcl-2 inhibitionFlow cytometry
Antioxidant potentialDPPH/ABTS radical scavengingSpectrophotometry

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) : Calculate electron density, HOMO-LUMO gaps, and electrostatic potential surfaces (e.g., using Multiwfn ).
  • Molecular docking : Predict binding affinity to targets like Bcl-2 or cytochrome c . Example : A DFT study of the C=S bond’s electrophilicity may explain reactivity with biological nucleophiles .

Q. What experimental strategies resolve contradictions in crystallographic data for thiourea derivatives?

  • Multi-refinement workflows : Compare SHELXL (for small molecules) vs. OLEX2 (for macromolecular interfaces) .
  • Validation tools : Use R-factor analysis and electron density maps to detect disorder or twinning . Case Study : Discrepancies in torsion angles may arise from solvent interactions; refine with PLATON’s SQUEEZE algorithm .

Q. How can synthesis of this compound be optimized for scalability while minimizing toxicity?

  • Green chemistry approaches : Replace toxic solvents (e.g., DMF) with ionic liquids or water .
  • Byproduct analysis : Use HPLC-MS to identify and mitigate genotoxic impurities (e.g., chloroaniline residues) . Table 2 : Toxicity Profile (Rodent Studies)
ParameterResultReference
LD₅₀ (oral)450–600 mg/kg (moderate toxicity)
Thyroid disruptionObserved at >100 ppm (chronic exposure)

Q. What advanced spectroscopic techniques elucidate electronic interactions in this compound complexes?

  • EPR spectroscopy : Detect radical intermediates during redox reactions.
  • UV-Vis titration : Study charge-transfer complexes with metal ions (e.g., Cu²⁺) . Example : A bathochromic shift at 320 nm may indicate π→π* transitions in aromatic-thiourea conjugates .

Methodological Notes

  • Structural Analysis : Prioritize tools like Multiwfn for topology analysis (e.g., Laplacian of electron density) .
  • Data Reproducibility : Cross-validate synthetic yields using independent batches and statistical methods (e.g., Student’s t-test).
  • Ethical Compliance : Adhere to OECD guidelines for toxicity testing to ensure regulatory acceptance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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